molecular formula C12H18BNO3 B2487084 2-Cyclohexyloxy-5-methylpyridine-3-boronic acid CAS No. 2096336-01-3

2-Cyclohexyloxy-5-methylpyridine-3-boronic acid

Cat. No. B2487084
CAS RN: 2096336-01-3
M. Wt: 235.09
InChI Key: SXEJKMXJOLPVKX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of boronic acid derivatives involves regioselective alkylation of heteroaromatic compounds, utilizing boronic acids as temporary regiocontrollers to achieve highly reactive quinone equivalents. This approach allows direct access to alkylation products without the common alkenylation derivatives resulting from quinones (Veguillas et al., 2011). Another method includes the condensation of aryl- and alkylboronic acids with dihydroxypyridine, leading to the formation of macrocycles and dendrimers (Christinat et al., 2007).

Molecular Structure Analysis

Studies on boronic acid compounds and their interactions with other molecules reveal diverse hydrogen-bonded architectures, including 1D, 2D, and 3D structures. These structures often incorporate cyclophane-type motifs, demonstrating the versatility of boronic acids in forming complex molecular assemblies (Rodríguez-Cuamatzi et al., 2009).

Chemical Reactions and Properties

Boronic acids are central to various organic reactions, including the highly enantioselective aza-Michael additions, showcasing their catalytic capabilities in facilitating reactions to produce densely functionalized cyclohexanes (Hashimoto et al., 2015). Additionally, their role in [3+2] dipolar cycloadditions with unsaturated carboxylic acids highlights their utility in synthesizing small heterocyclic products with high yields and regioselectivities (Zheng et al., 2010).

Physical Properties Analysis

The physical properties of 2-Cyclohexyloxy-5-methylpyridine-3-boronic acid and related compounds are intricate due to their complex molecular structures. These compounds exhibit diverse solid-state structures, facilitated by hydrogen bonding and other non-covalent interactions, which are crucial for their stability and reactivity (Bhogala et al., 2002).

Chemical Properties Analysis

The chemical properties of boronic acids are highlighted by their ability to participate in multicomponent reactions, leading to the synthesis of novel compounds with potential applications in medicinal and biological sciences. This versatility is demonstrated through various reactions, including the synthesis of imidazopyridine derivatives (Marandi, 2018).

Scientific Research Applications

Boronic Acid Catalysis

Boronic acids are critical in catalysis, demonstrating versatility in organic synthesis. For instance, they are employed in catalyzing highly enantioselective reactions, such as the aza-Michael addition of hydroxamic acids to quinone imine ketals. This process highlights the utility of boronic acids in synthesizing densely functionalized cyclohexanes, which are valuable in developing pharmaceuticals and advanced materials (Hashimoto, Gálvez, & Maruoka, 2015).

Sensing Applications

Isoquinolinylboronic acids exhibit extraordinarily high affinities for diols at physiological pH, making them powerful tools for sensing applications. These compounds can bind to diol-containing biomolecules, like glucose, with significant fluorescence changes, enabling their use in biological sensing and diagnostics (Cheng, Ni, Yang, & Wang, 2010).

Synthesis of Heteroaromatic Compounds

Boronic acids facilitate the regioselective alkylation of heteroaromatic compounds, leading to the synthesis of various functionalized molecules. The reaction with 3-methyl substituted 2-quinonyl boronic acids provides direct access to 5,5-disubstituted cyclohexene-1,4-diones, showcasing the potential of boronic acids in constructing complex organic frameworks (Veguillas, Ribagorda, & Carreño, 2011).

Multicomponent Assembly of Nanostructures

Boronic acids play a pivotal role in the assembly of dendritic nanostructures. By condensing with dihydroxypyridine, boronic acids form macrocycles and dendrimers, highlighting their significance in nanotechnology and materials science for applications ranging from drug delivery systems to novel nanomaterials (Christinat, Scopelliti, & Severin, 2007).

Electroorganic Synthesis

The electrochemical oxidation of methylpyridines at boron-doped diamond electrodes demonstrates the role of boronic acids in electroorganic synthesis. This process allows for the selective oxidation of compounds, offering an environmentally friendly alternative for the synthesis of complex organic molecules and wastewater treatment (Iniesta, Michaud, Panizza, & Comninellis, 2001).

properties

IUPAC Name

(2-cyclohexyloxy-5-methylpyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO3/c1-9-7-11(13(15)16)12(14-8-9)17-10-5-3-2-4-6-10/h7-8,10,15-16H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEJKMXJOLPVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1OC2CCCCC2)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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